N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide, also known as CPI-455, is a small molecule inhibitor of histone demethylase KDM5A. It is a potential therapeutic drug for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide inhibits the activity of KDM5A, a histone demethylase that removes methyl groups from lysine 4 of histone H3. KDM5A is overexpressed in many types of cancer and is involved in the regulation of genes that promote cancer cell growth and survival. By inhibiting KDM5A, this compound increases the levels of methylated histone H3 and represses the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. This compound also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting the DNA damage response pathway. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide in lab experiments is its specificity for KDM5A. This allows for the selective inhibition of KDM5A activity without affecting other histone demethylases. Another advantage is its low toxicity in normal cells and tissues. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Furthermore, the combination of this compound with other cancer drugs may improve its therapeutic potential. Finally, the identification of biomarkers that predict the response to this compound may improve patient selection for clinical trials.
Synthesis Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been described in several publications. The most recent and efficient method involves the reaction of 2-(propan-2-yl)-5-methylfuran-3-carboxylic acid with 1-cyano-2-methoxy-1-methylethylene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield this compound.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-3-(propan-2-yl)furan-2-carboxamide has been extensively studied in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been found to have synergistic effects with other cancer drugs, such as histone deacetylase inhibitors and bromodomain inhibitors.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-3-propan-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-5-6-18-11(10)12(16)15-13(3,7-14)8-17-4/h5-6,9H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPDXCZLAWEOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)NC(C)(COC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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